USP IPP and EP Impurity F Designation
D-Phenylalanyl Nateglinide is explicitly designated as Nateglinide IPP Impurity in the USP monograph and Nateglinide EP Impurity F in the European Pharmacopoeia, providing unambiguous regulatory identification and acceptance for use in compendial methods [1]. In contrast, other Nateglinide-related impurities such as EP Impurity C (cis-isomer) and EP Impurity E (ethyl analog) possess distinct chemical structures and retention characteristics, rendering them unsuitable as direct substitutes for the specified impurity F peak identification and quantification [2][3].
Comparator: EP Impurity C (cis-isomer), EP Impurity E (ethyl analog)
| Evidence Dimension | Regulatory Designation and Compendial Acceptance |
|---|---|
| Target Compound Data | USP IPP Impurity; EP Impurity F (monograph-specified impurity) |
| Comparator Or Baseline | Nateglinide EP Impurity C (cis-isomer, CAS 105816-06-6); Nateglinide EP Impurity E (ethyl analog, CAS 105746-45-0) |
| Quantified Difference | Official monograph recognition vs. non-specified or different impurity peaks |
| Conditions | USP-NF and EP monographs for Nateglinide drug substance and drug product |
Why This Matters
Only monograph-specified impurity reference standards are acceptable for regulatory-compliant method validation and quality control release testing.
- [1] NCATS Inxight Drugs. D-PHENYLALANYL NATEGLINIDE. UNII: XC84TK3YA9. National Center for Advancing Translational Sciences (NCATS). View Source
- [2] Pharmaffiliates. Nateglinide - Impurity C. Product Page. CAS 105816-06-6. View Source
- [3] Veeprho. Nateglinide EP Impurity E. Product Page. CAS 105746-45-0. View Source
